molecular formula C8H10O3S B13528752 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

Cat. No.: B13528752
M. Wt: 186.23 g/mol
InChI Key: ANGRYLPFMZAEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a methyl group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution on the thiophene ring can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(5-methylthiophen-2-yl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(5-methylthiophen-2-yl)propanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxy and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O3S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6,9H,4H2,1H3,(H,10,11)

InChI Key

ANGRYLPFMZAEET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.